molecular formula C24H22N4O3 B2403448 5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941876-29-5

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No. B2403448
CAS RN: 941876-29-5
M. Wt: 414.465
InChI Key: QETGEVVCNIAJDW-UHFFFAOYSA-N
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Description

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22N4O3 and its molecular weight is 414.465. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Antimalarial Activities

  • Compounds derived from 4-hydroxyquinolin-2(1H)-ones, including structures similar to the specified chemical, have been found to exhibit considerable antimicrobial and antimalarial activities. Specifically, derivatives synthesized through microwave-assisted synthesis demonstrated potent antimalarial activity, surpassing standard treatments in effectiveness, and also showed moderate antimicrobial activity (Sarveswari et al., 2014).

Anticancer Properties

  • Novel dyes derived from 2,4-dihydroxyquinoline, which shares a structural similarity with the specified compound, exhibited notable anticancer activities. These compounds demonstrated significant cytotoxicity against cancer cell lines, suggesting potential use as drugs or drug additives (Şener et al., 2018).
  • Another study synthesized derivatives of 4-hydroxyquinolinone, showing significant antiproliferative activities against human prostate cancer and epidermoid carcinoma cancer cell lines. This suggests the potential of these compounds in cancer treatment (Liu et al., 2009).

Tubulin-Polymerization Inhibition

  • Quinazoline derivatives, with structural relevance to the queried compound, were optimized for their tubulin-polymerization inhibition properties. These compounds displayed significant cytotoxic activity and inhibited tubulin assembly, suggesting a potential role in antitumor therapy (Wang et al., 2014).

DNA Binding and Protection

  • Quinoline derivatives, structurally related to the queried compound, have shown high capacity for binding to DNA. This property indicates potential applications in DNA protection and as a component in therapeutic interventions (Şahin et al., 2011).

Antioxidant Effects in Lubricating Grease

  • Synthesized 4-hydroxy quinolinone derivatives demonstrated effectiveness as antioxidants in lubricating greases, suggesting potential industrial applications (Hussein et al., 2016).

properties

IUPAC Name

5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O3/c1-31-19-10-8-17(9-11-19)20-15-22-24(30)26(13-14-28(22)25-20)16-23(29)27-12-4-6-18-5-2-3-7-21(18)27/h2-3,5,7-11,13-15H,4,6,12,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETGEVVCNIAJDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCCC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

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